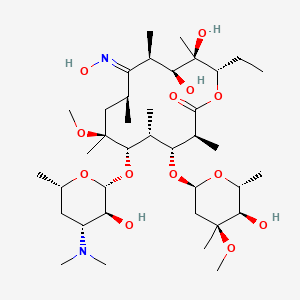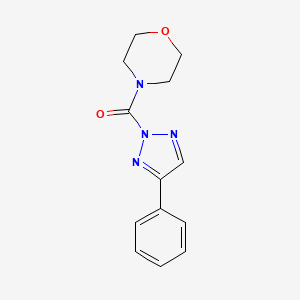
(2-Methylphenyl)(4-tert-butylphenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(4-tert-butylphenyl)iodonium triflate is an organoiodine compound widely used in organic synthesis and photochemistry. This compound is known for its role as a photoacid generator and a cationic photoinitiator, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(4-tert-butylphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with trifluoromethanesulfonic acid. One common method includes the reaction of 2-methylphenyl iodide with 4-tert-butylphenyl iodide in the presence of trifluoromethanesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(4-tert-butylphenyl)iodonium triflate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the iodonium group is replaced by nucleophiles, resulting in the formation of new carbon-iodine bonds.
Scientific Research Applications
(2-Methylphenyl)(4-tert-butylphenyl)iodonium triflate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of photochemical reactions and their effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(4-tert-butylphenyl)iodonium triflate involves the generation of acid upon exposure to light. This photoacid generation initiates cationic polymerization reactions, making it a valuable photoinitiator. The molecular targets include various monomers and oligomers that undergo polymerization to form polymers .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Diphenyliodonium triflate
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Uniqueness
(2-Methylphenyl)(4-tert-butylphenyl)iodonium triflate is unique due to its specific substituents, which provide distinct photochemical properties and reactivity. Its ability to generate acid upon light exposure and initiate cationic polymerization reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H20F3IO3S |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C17H20I.CHF3O3S/c1-13-7-5-6-8-16(13)18-15-11-9-14(10-12-15)17(2,3)4;2-1(3,4)8(5,6)7/h5-12H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
WQVMYILUYFDQET-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)


![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)



